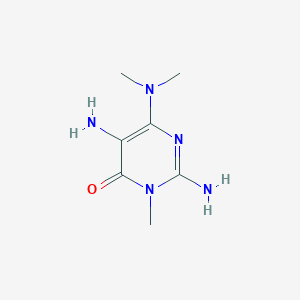
3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two fluorophenyl groups attached to a tetrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium nitrite in acidic conditions.
Reduction: Hydrazine hydrate or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Tetrazine oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted tetrazine derivatives.
科学的研究の応用
3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine has diverse applications in scientific research:
作用機序
The mechanism of action of 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and inducing apoptosis in cancer cells .
Similar Compounds:
3,6-Bis(phenyl)-1,2,4,5-tetrazine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
3,6-Bis(2,4-difluorophenyl)-1,2,4,5-tetrazine: Contains additional fluorine atoms, which may alter its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable building block in the synthesis of advanced materials and bioactive molecules .
特性
分子式 |
C14H8F2N4 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H8F2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H |
InChIキー |
QGUXKDCNAKXXRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)


![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)

